molecular formula C19H19F3N4O2 B2976735 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097912-99-5

4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2976735
CAS No.: 2097912-99-5
M. Wt: 392.382
InChI Key: NNLGRXZODDHXHM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzopyran, a piperazine, and a pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzopyran and pyrimidine rings would likely contribute to the rigidity of the molecule, while the piperazine group could potentially introduce some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the piperazine group could potentially make it more soluble in water .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and characterization of pyrimidine derivatives, including those incorporating elements such as piperazine and trifluoromethyl groups, have been explored to develop new compounds with potential biological activities. For instance, the synthesis of novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines demonstrates the interest in pyrimidine derivatives for their antimicrobial activities (El-Agrody et al., 2001). Moreover, the study of crystal structures involving N-containing heterocycles, including pyrimidines, reveals the importance of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014).

Potential Biological Activities

Research on pyrimidine derivatives often targets the discovery of new therapeutic agents. For example, a series of pyrazolo[3,4-d]pyrimidines exhibited specific activity against human enteroviruses, demonstrating the potential of pyrimidine scaffolds in antiviral drug development (Chern et al., 2004). Similarly, benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine, have shown remarkable activity against the avian influenza virus, highlighting the versatility of pyrimidine derivatives in addressing viral infections (Hebishy et al., 2020).

Material Science Applications

The structural and electronic properties of pyrimidine-containing compounds also find applications in material science. For example, the rational design of electron-transporting materials with high mobility and triplet energy involves the use of pyrimidine motifs, demonstrating their utility in the development of high-performance organic electronics (Yin et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. It could potentially interact with biological targets via the piperazine group .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c20-19(21,22)16-10-17(24-12-23-16)25-5-7-26(8-6-25)18(27)14-9-13-3-1-2-4-15(13)28-11-14/h1-4,10,12,14H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLGRXZODDHXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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